N1-(4-cyanophenyl)-D-alaninamide
Description
N1-(4-Cyanophenyl)-D-alaninamide is a chiral alaninamide derivative featuring a 4-cyanophenyl substituent on the amide nitrogen. This compound is structurally characterized by a D-alanine backbone conjugated to a para-cyano-substituted aromatic ring.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2R)-2-amino-N-(4-cyanophenyl)propanamide |
InChI |
InChI=1S/C10H11N3O/c1-7(12)10(14)13-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
OYCFJNLTYRSBAR-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)C#N)N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Impact of Substituent Position on Inhibitory Activity
| Compound | Substituent | IC₅₀ (RNase H, µM) | IC₅₀ (IN, µM) | Selectivity (RNase H/IN) |
|---|---|---|---|---|
| 79 | 4-Cyanophenyl | 1.77 | 1.18 | 1.5 |
| 80 | 3-Cyanophenyl | >10 | >10 | N/A |
| 82 | 3-Cyanophenyl | 0.89 | 1.02 | 0.87 |
Electronic Effects of Substituents
In contrast, electron-donating groups like methoxy (e.g., in N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivatives) may alter pharmacokinetic profiles. For instance, cardioprotective activity was observed in a 4-methoxyphenyl derivative, which outperformed reference drugs like Levocarnitine in hypoxia models . This suggests that substituent electronic properties directly influence biological efficacy and metabolic stability.
Alaninamide Derivatives with Varied Aryl Groups
N1-(4-Cyanophenyl)-D-alaninamide can be compared to other alaninamide derivatives. For example, N-(4-methylthiophenyl)hydrazinecarbothioamide (compound II) and its derivatives were synthesized with yields of 71–92%, demonstrating the feasibility of modifying aryl groups for diverse applications . The 4-cyanophenyl group may offer advantages in solubility or target affinity compared to bulkier or more hydrophobic substituents like 4-methylthiophenyl.
Table 2: Comparison of Alaninamide Derivatives
| Compound | Aryl Group | Yield (%) | Key Application |
|---|---|---|---|
| This compound | 4-Cyanophenyl | N/A | Enzyme inhibition (hypothetical) |
| N-(4-Methylthiophenyl)hydrazinecarbothioamide | 4-Methylthiophenyl | 71–92 | Antimicrobial/antitumor |
| N-[4-(4-Methoxyphenyl)-thiazol-2-yl] derivative | 4-Methoxyphenyl | N/A | Cardioprotective agent |
Pharmacokinetic and Toxicity Considerations
While this compound lacks halogens, its cyano group may still influence metabolic pathways, necessitating comparative studies on clearance rates and metabolite profiles.
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